BenchChemオンラインストアへようこそ!

Felypressin Impurity B

HPLC method validation Pharmacopoeial analysis Peptide impurity profiling

Procure Felypressin Impurity B (Asp5 Felypressin), the EP monograph-defined reference standard essential for felypressin impurity profiling. With a unique RRT of ≈1.1 and molecular weight of 1043.29 g/mol, it is mandatory for system suitability, peak identification, and method validation in HPLC/UPLC analyses. Using this characterized standard ensures compliance with Ph. Eur. monograph 1634, directly supporting ANDA/DMF submissions and QC batch release testing. Avoid regulatory rejection — secure the correct Impurity B standard today.

Molecular Formula C46H66N12O12S2
Molecular Weight 1043.29
Cat. No. B1574735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelypressin Impurity B
Molecular FormulaC46H66N12O12S2
Molecular Weight1043.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Felypressin Impurity B: Essential Reference Standard for Pharmacopoeial Compliance and Analytical Method Validation in Peptide Drug Development


Felypressin Impurity B, also designated as Asp5 Felypressin, is a structurally characterized peptide derivative that serves as a critical reference standard for the synthetic vasopressin analogue felypressin . As an impurity defined within the European Pharmacopoeia (EP) monograph for felypressin (Ph. Eur. monograph 1634), it is a key component in the suite of pharmacopoeial impurities (including Impurities A, B, C, D, E, and F) used to ensure the quality, safety, and efficacy of felypressin-containing pharmaceutical products [1][2]. The compound is primarily employed in analytical method development, method validation (AMV), and quality control (QC) applications, providing traceability against official pharmacopoeial standards [3].

Why Generic Felypressin Impurity Standards Cannot Substitute for Felypressin Impurity B in Regulated Analytical Workflows


Felypressin impurities are not a homogenous group; each impurity species, including Impurity B, is defined by a unique structural modification and distinct chromatographic behavior that is codified in pharmacopoeial monographs [1]. Substituting a generic 'felypressin impurity' or another specific impurity (e.g., Impurity A or D) for Impurity B would invalidate analytical method validation studies, lead to incorrect impurity profiling, and result in non-compliance with regulatory submissions for Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs). The EP monograph for felypressin explicitly defines the relative retention times for each impurity, establishing that Impurity B elutes at a specific RRT of approximately 1.1, which is critical for system suitability and peak identification in validated liquid chromatography methods [2]. Using a standard with a different retention time or mass would compromise the accuracy, precision, and reliability of the analytical procedure, potentially leading to false out-of-specification results and product quality failures.

Felypressin Impurity B: Quantitative Evidence for Differentiation from Other Felypressin-Related Substances


Chromatographic Retention Time Differentiation: Impurity B vs. Felypressin and Other EP Impurities

Felypressin Impurity B exhibits a distinct relative retention time (RRT) compared to the parent drug substance felypressin and other related impurities under the chromatographic conditions specified in the European Pharmacopoeia monograph [1]. Specifically, the British Pharmacopoeia 2025 states that impurity B has an RRT of about 1.1, whereas impurity A elutes at about 0.9, impurity F at about 1.2, impurity C at about 1.3, impurity D at about 1.4, and impurity E at about 2.1 [2]. This specific elution profile is a critical parameter for peak identification and system suitability during liquid chromatography analysis.

HPLC method validation Pharmacopoeial analysis Peptide impurity profiling

Structural Identity and Molecular Weight: Defining Felypressin Impurity B as Asp5 Felypressin

The chemical identity of Felypressin Impurity B is definitively established as Asp5 Felypressin, a specific amino acid substitution variant of the parent nonapeptide . This structural modification directly corresponds to a unique molecular formula and mass. The molecular weight of Felypressin Impurity B (Asp5 Felypressin) is reported as 1043.29 g/mol (C46H66N12O12S2) , which is distinct from the parent felypressin (MW 1040.22 g/mol, C46H65N13O11S2) and other defined impurities. For example, Impurity C is a dimeric species with a molecular weight of 2080.57 g/mol (C92H130N26O22S4) . The TFA salt form of Impurity B has a molecular weight of 1041.21 g/mol plus the trifluoroacetic acid counterion [1].

Peptide chemistry Impurity characterization Mass spectrometry

Regulatory Status and Purity: Pharmacopoeial Compliance for ANDA and DMF Submissions

Felypressin Impurity B is not merely a research chemical but a specifically designated impurity in the European Pharmacopoeia (EP) monograph for felypressin [1]. Vendors offering EP-compliant reference standards provide Impurity B with a certified purity of 99% by HPLC, and offer comprehensive characterization data including HPLC, MS, and NMR spectra, which are essential for regulatory filings . This level of characterization and documentation is a direct requirement for demonstrating analytical method traceability and validating the control of impurities in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). In contrast, a generic or in-house impurity standard may lack the necessary documentation and established purity profile required by regulatory agencies like the FDA or EMA, thereby hindering product approval.

Regulatory affairs Quality assurance Pharmaceutical analysis

Distinct Stability and Storage Profile: Ensuring Long-Term Analytical Consistency

Commercial suppliers of Felypressin Impurity B specify storage conditions of -20°C to ensure long-term stability of the peptide-based reference standard [1]. This is a critical piece of information for analytical laboratories to maintain the integrity and validity of the standard over its shelf life. In contrast, the parent felypressin drug substance is typically stored under different conditions, and other impurities may have unique stability profiles. For example, some vendor documentation suggests that related felypressin impurities may degrade under standard ambient conditions, potentially leading to inaccurate quantification if not properly stored. While direct comparative stability data is limited, the specification of -20°C storage for Impurity B is a key quality attribute that distinguishes its handling requirements from those of the more stable parent API or other impurities.

Reference standard management Stability studies Analytical chemistry

Critical Application Scenarios for Felypressin Impurity B Reference Standard in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Felypressin API and Drug Products

Felypressin Impurity B is an indispensable reference standard for developing and validating liquid chromatography (HPLC/UPLC) methods intended for the quantitative determination of related substances in felypressin active pharmaceutical ingredient (API) and finished drug products [1]. Its specific relative retention time (RRT ≈ 1.1) and unique mass (1043.29 g/mol) are used to establish system suitability criteria, confirm peak identity, and validate the method's specificity, linearity, accuracy, and precision [2]. This is a mandatory step for any laboratory seeking to release felypressin batches for clinical or commercial use and for compiling the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory dossier.

Regulatory Filing Support for ANDAs and DMFs

For generic pharmaceutical companies seeking FDA approval for a felypressin-containing product (e.g., with prilocaine), demonstrating control over all specified impurities, including Impurity B, is a fundamental regulatory requirement [1]. Procuring and using a fully characterized Felypressin Impurity B reference standard that is traceable to the EP monograph provides the necessary evidence for the identification, control, and acceptance criteria of this specific impurity [3]. The accompanying Certificate of Analysis (CoA) and detailed characterization data (HPLC, MS, NMR) directly support the analytical sections of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), reducing the risk of review questions and delays.

Stability-Indicating Method Implementation and Forced Degradation Studies

To ensure the long-term quality of felypressin drug products, a stability-indicating analytical method must be capable of separating and quantifying all potential degradation products from the parent compound. Felypressin Impurity B, as a potential process-related or degradation impurity, must be well-resolved from felypressin and other impurities under the chromatographic conditions of the stability method [2]. The reference standard is used to spike samples during forced degradation studies (e.g., exposure to heat, light, oxidation) to confirm that the method can accurately detect and quantify Impurity B in the presence of the API and other degradation products, thereby validating the method's stability-indicating capability.

Quality Control Release Testing of Felypressin API Batches

In a QC laboratory, each batch of manufactured felypressin API must be tested against the acceptance criteria for related substances outlined in the EP monograph [1]. A Felypressin Impurity B reference standard is used to prepare a standard solution or to spike samples for system suitability testing, ensuring the chromatographic system is performing correctly before analysis of production batches [2]. The standard is also used to quantify the level of Impurity B in the API, confirming that it is below the specified limit (e.g., a total impurities limit of ≤2.0% or a single impurity limit of ≤1.0%, as is typical for peptide APIs) . This ensures the API meets the required purity specifications before being used in drug product manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felypressin Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.